molecular formula C20H27NO2 B4034958 N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide

N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide

Cat. No.: B4034958
M. Wt: 313.4 g/mol
InChI Key: HEZSGGVNWQBAPI-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.204179104 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide and its analogs have been studied for their synthesis and structural characterization. For instance, the reaction of adamantane under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) resulted in the formation of 1-N-adamantylbenzamide, among other products, showcasing the chemical reactivity and potential for derivative synthesis of adamantane-based compounds (Sakaguchi, Eikawa, & Ishii, 1997). Additionally, polymers containing 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene units have been synthesized and characterized, indicating the versatility of adamantane derivatives in polymer science (Moustafid et al., 1991).

Biological Activities and Applications

Adamantane derivatives have been explored for their potential biological activities. A study on tubulin-targeted antimitotic agents based on an adamantane lead compound indicated that these derivatives could inhibit cell proliferation and stimulate the depolymerization of microtubules in cancer cells, suggesting their utility in cancer therapy (Zefirov et al., 2020). Moreover, adamantyl N-benzylbenzamides have been identified as new series of depigmentation agents with tyrosinase inhibitory activity, highlighting their potential application in treating hyperpigmentation disorders (Baek et al., 2012).

Material Science and Molecular Design

The role of adamantane derivatives in material science and molecular design is notable. For example, electrosynthetic and spectroscopic characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes), including those with adamantane substituents, demonstrates their application in developing new materials with specific optical and electrical properties (Moustafid et al., 1991). Additionally, the design of depsides with lipophilic adamantane moieties and their crystal structure analysis provide insights into the structural basis for their activity and potential applications in drug design (Matković et al., 2007).

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-13(21-19(22)17-5-3-4-6-18(17)23-2)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,13-16H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZSGGVNWQBAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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